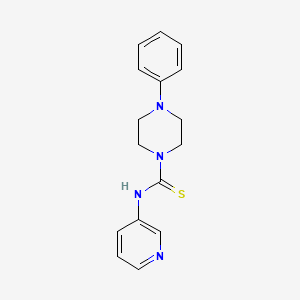
N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-FLUOREN-2-YL)-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE: is a complex organic compound that features a fluorene moiety attached to a phthalazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-FLUOREN-2-YL)-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorene derivative, which can be synthesized by the aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide in tetrahydrofuran . The phthalazine derivative is then synthesized separately and coupled with the fluorene moiety under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9H-FLUOREN-2-YL)-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group in the phthalazine core can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the phthalazine core.
Substitution: Halogenated fluorene derivatives.
Applications De Recherche Scientifique
N-(9H-FLUOREN-2-YL)-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism by which N-(9H-FLUOREN-2-YL)-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The fluorene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The phthalazine core may interact with various enzymes, inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(9H-FLUOREN-2-YL)ARYL]-1H-BENZO[D]IMIDAZOLE: Similar in structure but with a benzoimidazole core.
HEXAKIS (9,9-DIHEXYL-9H-FLUOREN-2-YL)BENZENE: Features multiple fluorene units attached to a benzene core.
Uniqueness
N-(9H-FLUOREN-2-YL)-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is unique due to its combination of a fluorene moiety with a phthalazine core, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C23H17N3O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c1-26-23(28)20-9-5-4-8-19(20)21(25-26)22(27)24-16-10-11-18-15(13-16)12-14-6-2-3-7-17(14)18/h2-11,13H,12H2,1H3,(H,24,27) |
Clé InChI |
AEFJOTFEDNLPCD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)

![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)
